The compound is classified under isoindoline derivatives, which are known for their diverse biological activities. It is identified by its Chemical Abstracts Service (CAS) number 70451-01-3. The synthesis of this compound often involves starting materials like phthalic anhydride and chiral alcohols, which contribute to its stereochemistry and biological properties .
The synthesis of (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione typically involves several key steps:
The yield of the synthesis can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence .
The molecular structure of (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to elucidate the structure, confirming the presence of specific hydrogen environments associated with the aromatic and aliphatic regions .
(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds within this class may exhibit anti-cancer properties by inducing apoptosis in malignant cells .
(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione has potential applications in several scientific fields:
(S)-2-(1-Hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione (CAS: 70451-01-3) is a chiral phthalimide derivative characterized by the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol [1]. Its structure integrates two pharmacologically significant motifs: an isoindoline-1,3-dione (phthalimide) ring and a β-hydroxy-α-phenylpropyl side chain with (S)-stereochemistry [3]. This molecular architecture positions it within a class of bioactive phthalimide derivatives that includes FDA-approved drugs such as lenalidomide and pomalidomide, which are known for their immunomodulatory properties [5]. The compound’s SMILES notation (O=C1N(C@@HCO)C(C3=C1C=CC=C3)=O) explicitly defines the (S)-configuration at the chiral center, a critical feature influencing its biological interactions [1]. Phthalimide derivatives exhibit broad therapeutic potential, ranging from neuroprotective to anticancer activities, primarily due to their ability to engage enzyme active sites and modulate protein-protein interactions [3] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0